Methyl 3-ethyl-2-methylbenzoate
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Overview
Description
Methyl 3-ethyl-2-methylbenzoate is an organic compound with the chemical formula C11H14O2. It is an ester derived from benzoic acid and is known for its unique chemical properties and applications in various fields of research and industry .
Preparation Methods
Methyl 3-ethyl-2-methylbenzoate can be synthesized through the esterification of 3-ethyl-2-methylbenzoic acid with methanol in the presence of an acidic catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester . Industrial production methods may involve continuous distillation or the use of solid acid catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Methyl 3-ethyl-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration to form nitro derivatives.
Common reagents used in these reactions include nitric acid for nitration and sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 3-ethyl-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme activity.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism by which Methyl 3-ethyl-2-methylbenzoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may act as a substrate for esterases, leading to hydrolysis and the release of the corresponding acid and alcohol. These interactions can influence various biochemical pathways .
Comparison with Similar Compounds
Methyl 3-ethyl-2-methylbenzoate can be compared with other esters such as:
Methyl benzoate: Similar in structure but lacks the ethyl and methyl substituents on the aromatic ring.
Ethyl benzoate: Contains an ethyl group instead of a methyl group on the ester moiety.
Propyl benzoate: Has a propyl group instead of a methyl group on the ester moiety.
The unique substitution pattern in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
methyl 3-ethyl-2-methylbenzoate |
InChI |
InChI=1S/C11H14O2/c1-4-9-6-5-7-10(8(9)2)11(12)13-3/h5-7H,4H2,1-3H3 |
InChI Key |
ANINDGXRPJOMES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)OC)C |
Origin of Product |
United States |
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